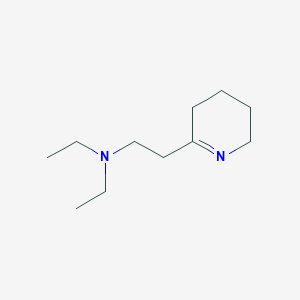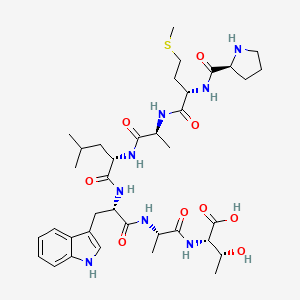![molecular formula C12H25IOSi B14183248 Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane CAS No. 921199-44-2](/img/structure/B14183248.png)
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is a chemical compound with a unique structure that combines an ethenyl group, an iodooctyl group, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane typically involves the reaction of ethenyltrimethylsilane with 1-iodooctan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethenyl[(1-azidooctan-2-YL)oxy]dimethylsilane or ethenyl[(1-thiooctan-2-YL)oxy]dimethylsilane.
Oxidation: Formation of ethenyl[(1-iodooctan-2-YL)oxy]silanol.
Reduction: Formation of ethenyl[(1-octan-2-YL)oxy]dimethylsilane.
Aplicaciones Científicas De Investigación
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The ethenyl group can participate in polymerization reactions, while the iodooctyl group can be a site for further functionalization. The dimethylsilane group provides stability and hydrophobicity, making the compound suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethenyltrimethylsilane: Similar structure but lacks the iodooctyl group.
1-Iodooctan-2-ol: Contains the iodooctyl group but lacks the ethenyl and dimethylsilane groups.
Dimethylvinylsilane: Similar to ethenyltrimethylsilane but with a vinyl group instead of an ethenyl group.
Uniqueness
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.
Propiedades
Número CAS |
921199-44-2 |
|---|---|
Fórmula molecular |
C12H25IOSi |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
ethenyl-(1-iodooctan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-5-7-8-9-10-12(11-13)14-15(3,4)6-2/h6,12H,2,5,7-11H2,1,3-4H3 |
Clave InChI |
RKAQXOSSNHJRSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CI)O[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
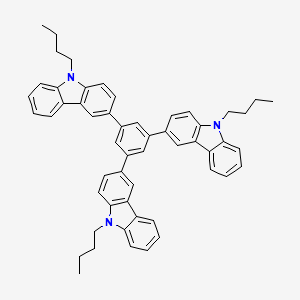


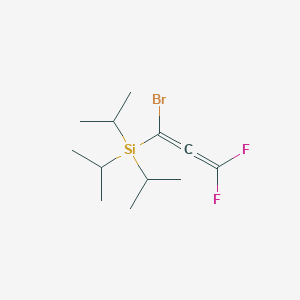
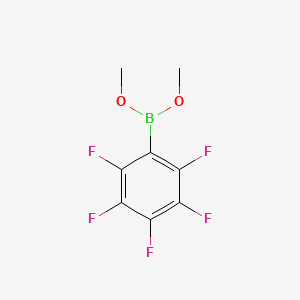
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
